molecular formula C21H19P B14336665 Diphenyl(1-phenylprop-1-en-2-yl)phosphane CAS No. 107394-76-3

Diphenyl(1-phenylprop-1-en-2-yl)phosphane

Cat. No.: B14336665
CAS No.: 107394-76-3
M. Wt: 302.3 g/mol
InChI Key: UJYYNNQPONHXAT-UHFFFAOYSA-N
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Description

Diphenyl(1-phenylprop-1-en-2-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 1-phenylprop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl(1-phenylprop-1-en-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable precursor such as 1-phenylprop-1-en-2-yl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(1-phenylprop-1-en-2-yl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or 1-phenylprop-1-en-2-yl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diphenyl(1-phenylprop-1-en-2-yl)phosphane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical processes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of diphenyl(1-phenylprop-1-en-2-yl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: A simpler phosphine compound with two phenyl groups bonded to phosphorus.

    Triphenylphosphine: Contains three phenyl groups bonded to phosphorus and is widely used in organic synthesis.

    Diphenyl(1-pyrenyl)phosphine: Similar structure but with a pyrene group instead of the 1-phenylprop-1-en-2-yl group.

Uniqueness

Diphenyl(1-phenylprop-1-en-2-yl)phosphane is unique due to the presence of the 1-phenylprop-1-en-2-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with simpler phosphine compounds.

Properties

CAS No.

107394-76-3

Molecular Formula

C21H19P

Molecular Weight

302.3 g/mol

IUPAC Name

diphenyl(1-phenylprop-1-en-2-yl)phosphane

InChI

InChI=1S/C21H19P/c1-18(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

UJYYNNQPONHXAT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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